molecular formula C9H5F6NO B12081748 2'-Amino-2,2,2-trifluoro-6'-(trifluoromethyl)acetophenone CAS No. 1448858-57-8

2'-Amino-2,2,2-trifluoro-6'-(trifluoromethyl)acetophenone

Cat. No.: B12081748
CAS No.: 1448858-57-8
M. Wt: 257.13 g/mol
InChI Key: GJWFXLUXRGWMCM-UHFFFAOYSA-N
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Description

2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone is a fluorinated aromatic compound characterized by the presence of amino and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, where a trifluoromethylated benzene derivative is reacted with a suitable amine under controlled conditions . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and advanced purification techniques are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks the amino group but shares the trifluoromethyl group.

    2’-Fluoro-6’-(trifluoromethyl)acetophenone: Contains a fluoro group instead of an amino group.

    3’,5’-Bis(trifluoromethyl)acetophenone: Contains additional trifluoromethyl groups.

Uniqueness

2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

1448858-57-8

Molecular Formula

C9H5F6NO

Molecular Weight

257.13 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)4-2-1-3-5(16)6(4)7(17)9(13,14)15/h1-3H,16H2

InChI Key

GJWFXLUXRGWMCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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